molecular formula C20H24N2O5S B11594010 ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11594010
M. Wt: 404.5 g/mol
InChI Key: WPBDZYKXDKRDRA-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the thiazolopyrimidine class.

Preparation Methods

The synthesis of ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a three-component condensation reaction. This reaction includes ethyl acetoacetate, 1,3-thiazol-2-amine, and an aromatic aldehyde (in this case, 3,4-dimethoxybenzaldehyde) in isopropyl alcohol at 20°C under ultrasonic activation . The reaction conditions are designed to promote the formation of the desired thiazolopyrimidine structure efficiently.

Chemical Reactions Analysis

Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is crucial for its potential use in treating hyperpigmentation.

Comparison with Similar Compounds

Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared to other thiazolopyrimidine derivatives, such as:

Biological Activity

Ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound characterized by a thiazolo-pyrimidine framework. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C25H24N2O5SC_{25}H_{24}N_{2}O_{5}S with a molecular weight of 464.53 g/mol. The structure features multiple functional groups, including methoxy groups and an ethyl substituent, which are believed to contribute to its biological activity.

Anti-inflammatory Properties

Preliminary studies have indicated that this compound exhibits significant anti-inflammatory effects. The compound's mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound has shown promising results as an antimicrobial agent. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in disrupting microbial cell walls and inhibiting growth. The presence of the thiazole ring is thought to enhance its interaction with microbial targets .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-component reactions that optimize yield and purity. Various reaction conditions have been explored to enhance the biological activity of the final product .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of COX and LOX,
AntimicrobialEffective against bacteria and fungi ,
CytotoxicitySelective toxicity in cancer cells ,

The compound's biological activity is hypothesized to involve specific interactions with cellular targets. For instance, it may bind to enzymes involved in inflammatory pathways or microbial metabolism. Understanding these interactions is crucial for developing more potent derivatives .

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

ethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H24N2O5S/c1-6-15-18(23)22-17(12-8-9-13(25-4)14(10-12)26-5)16(19(24)27-7-2)11(3)21-20(22)28-15/h8-10,15,17H,6-7H2,1-5H3

InChI Key

WPBDZYKXDKRDRA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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